![molecular formula C13H14ClN3O4S2 B2546114 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone CAS No. 899944-14-0](/img/structure/B2546114.png)
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been reported in the literature . For instance, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides and tested them as positive allosteric modulators of the AMPA receptors .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold with various functional groups attached to it . The group at the 7 and 8 positions of the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide derivatives are diverse and depend on the functional groups attached to the ring . For example, compounds with a halo group at the 7 and 8 positions of the ring have been found to be active .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
A range of synthetic methodologies and reactions involving benzothiadiazine derivatives and morpholine have been developed, showcasing the versatility and reactivity of these scaffolds. The synthesis of optically active 3-morpholinecarboxylic acid and its thio analogue, tetrahydro-2H-1,4-thiazine-3-carboxylic acid, demonstrates the ability to generate complex molecules from simpler precursors, providing valuable intermediates for further chemical transformations (Kogami & Okawa, 1987). Additionally, the formation of 1,2,4-triazole derivatives containing morpholine as antimicrobial agents highlights the potential pharmaceutical applications of these compounds (Sahin et al., 2012).
Biological Activities
Compounds within the benzothiadiazine and morpholine families have been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, 1,2,4-triazole derivatives containing morpholine moiety have shown antimicrobial activities, indicating the potential for developing new therapeutics based on these scaffolds (Sahin et al., 2012). Furthermore, benzimidazole derivatives with morpholine moieties have been synthesized and evaluated for their anticancer activities, showcasing the therapeutic potential of these chemical structures (Yurttaş et al., 2013).
Pharmaceutical Applications
The discovery of novel selective norepinephrine inhibitors among 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides, which are structurally related to the compound , underscores the potential pharmaceutical applications of these compounds. These inhibitors have shown efficacy in rat models of acute, inflammatory, and neuropathic pain, highlighting the relevance of this chemical class in developing new therapeutic agents (O'Neill et al., 2011).
Mécanisme D'action
Target of action
Compounds with a 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of action
It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity .
Biochemical pathways
Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, it can be inferred that multiple pathways could be affected .
Result of action
The wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold suggests that it could have diverse effects at the molecular and cellular level .
Safety and Hazards
The safety and hazards associated with “2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone” are not specified in the resources I have accessed. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.
Orientations Futures
Propriétés
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S2/c14-9-1-2-10-11(7-9)23(19,20)16-13(15-10)22-8-12(18)17-3-5-21-6-4-17/h1-2,7H,3-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRNIXMAFBZUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2546036.png)
![2-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2546037.png)
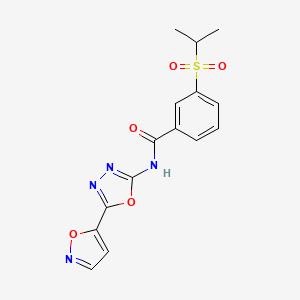
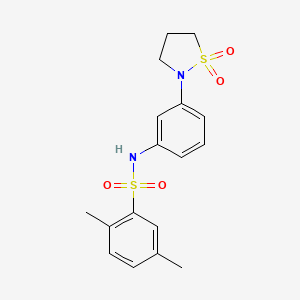
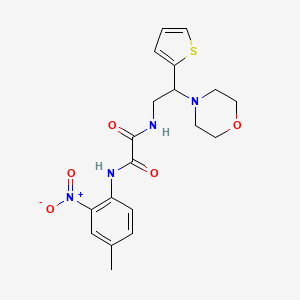
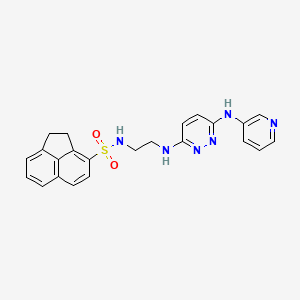
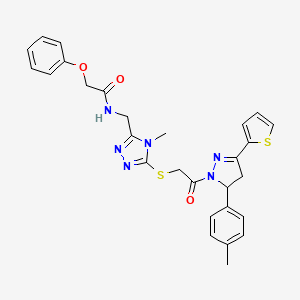
![Methyl endo-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2546043.png)

![3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide](/img/structure/B2546047.png)
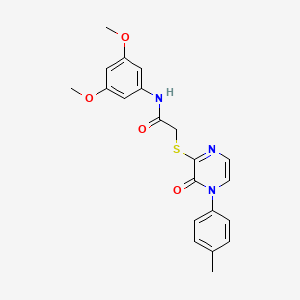
![3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2546049.png)
![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2546050.png)